3-[(3,5-Dimethylphenyl)imino]-1-[(3-methylpiperidino)methyl]-1H-indol-2-one
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Overview
Description
3-[(3,5-Dimethylphenyl)imino]-1-[(3-methylpiperidino)methyl]-1H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3-[(3,5-Dimethylphenyl)imino]-1-[(3-methylpiperidino)methyl]-1H-indol-2-one typically involves the reaction of an indole derivative with a substituted aniline under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(3,5-Dimethylphenyl)imino]-1-[(3-methylpiperidino)methyl]-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethylphenyl)imino]-1-[(3-methylpiperidino)methyl]-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar compounds to 3-[(3,5-Dimethylphenyl)imino]-1-[(3-methylpiperidino)methyl]-1H-indol-2-one include other indole derivatives such as:
3-[(3,4-Dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one: This compound has a similar structure but with different substituents on the phenyl ring.
(3Z)-3-[(2,3-Dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one: Another closely related compound with variations in the position of the methyl groups on the phenyl ring.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other indole derivatives.
Properties
Molecular Formula |
C23H27N3O |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)imino-1-[(3-methylpiperidin-1-yl)methyl]indol-2-one |
InChI |
InChI=1S/C23H27N3O/c1-16-7-6-10-25(14-16)15-26-21-9-5-4-8-20(21)22(23(26)27)24-19-12-17(2)11-18(3)13-19/h4-5,8-9,11-13,16H,6-7,10,14-15H2,1-3H3 |
InChI Key |
DJRBOYMEIRDDGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CN2C3=CC=CC=C3C(=NC4=CC(=CC(=C4)C)C)C2=O |
Origin of Product |
United States |
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